![molecular formula C14H15FN2O3 B2862536 Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2470439-49-5](/img/structure/B2862536.png)
Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 2470439-49-5 . It has a molecular weight of 278.28 . The IUPAC name for this compound is methyl 8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine-6-carboxylate .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes our compound of interest, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has also been reported .Molecular Structure Analysis
The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Further exploration of substituents at C2 and C6 positions has led to the development of various derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Imidazole derivatives, including Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, have shown potential as antimicrobial agents. They have been synthesized and evaluated for their efficacy against various bacterial strains, showing promise in combating antibiotic-resistant infections .
Medicinal Chemistry: Antitubercular Activity
Compounds similar to Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate have been assessed for their antitubercular activity. These studies involve the synthesis of imidazole-containing compounds and their evaluation against Mycobacterium tuberculosis, offering new avenues for tuberculosis treatment .
Medicinal Chemistry: Anticancer Research
The structural characteristics of imidazopyridines make them valuable in anticancer research. Derivatives of Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate can be designed to target specific cancer cells, potentially leading to the development of new oncological therapies .
Material Science: Organic Electronics
In material science, the unique structural features of imidazopyridines are exploited in the field of organic electronics. Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate could be used in the synthesis of organic semiconductors, which are essential for developing flexible electronic devices .
Chemical Synthesis: Catalyst Development
The imidazopyridine scaffold is also significant in the development of catalysts for chemical synthesis. Researchers can utilize Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate to create novel catalysts that can facilitate various organic reactions with higher efficiency and selectivity .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, derivatives of imidazopyridine, such as Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, can be used as standards or reagents in chromatographic analysis to detect and quantify biological molecules or pharmaceuticals .
Pharmacology: Drug Development
The imidazopyridine core is a common feature in many drugs. By modifying compounds like Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, pharmacologists can develop new drugs with improved efficacy and reduced side effects for various diseases .
Environmental Science: Green Chemistry
The synthesis of imidazopyridines, including Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, can be optimized to adhere to the principles of green chemistry. This involves minimizing the use of hazardous substances and designing environmentally benign synthesis pathways .
Mechanism of Action
While the specific mechanism of action for “Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
properties
IUPAC Name |
methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-14(18)10-6-11(15)13-16-12(8-17(13)7-10)9-2-4-20-5-3-9/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOILHFDMOFKMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C(=C1)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate |
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